![molecular formula C12H14N2O2 B5885547 1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione CAS No. 61862-23-5](/img/structure/B5885547.png)

1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of derivatives structurally related to 1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione has been investigated in several studies. Techniques involve cyclocondensation reactions and the use of different catalysts to facilitate the formation of these compounds. For instance, microwave-assisted synthesis methods have been reported to efficiently produce derivatives of pyrrolidine-triones, showcasing the adaptability of synthesis strategies to obtain these compounds under mild conditions and in satisfactory yields (Vargas et al., 2012).

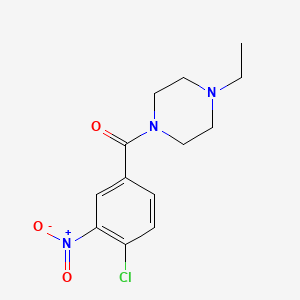

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione has been elucidated using techniques like X-ray crystallography, demonstrating the complex interactions that stabilize their structures, such as hydrogen bonding and π-π stacking interactions. These studies provide insight into the arrangement and electronic distribution within the molecule, which are crucial for understanding its reactivity and physical properties (Antony et al., 2019).

Chemical Reactions and Properties

Research has shown that these compounds participate in various chemical reactions, such as iodolactonisation, highlighting their reactivity and potential for further chemical modifications. The efficiency of catalysts like 4-(dimethylamino)pyridine in facilitating these reactions underlines the versatility and chemical properties of the pyrrolidine derivatives (Meng et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, including thermal stability and solubility, have been a subject of study, revealing their potential for various applications. For example, some derivatives exhibit nonlinear optical behavior, making them candidates for materials science applications (Ogawa et al., 2008).

Chemical Properties Analysis

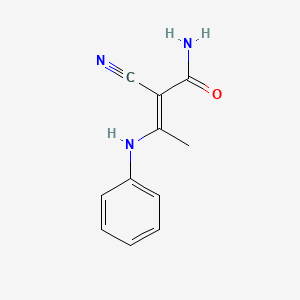

Chemical properties, such as the ability to form stable enamine derivatives and participate in multicomponent reactions, have been explored. These properties are influenced by the molecular structure and electronic configuration of the compounds, facilitating a wide range of chemical transformations and applications (Alizadeh et al., 2007).

Wirkmechanismus

Mode of Action

It is known that the compound belongs to the class of pyrrolidines, which are often used by medicinal chemists to obtain compounds for the treatment of human diseases . The mode of action of these compounds typically involves interactions with their targets that lead to changes in cellular processes .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to show activity against ck1γ and ck1ε , suggesting that they may influence kinase-related pathways.

Result of Action

Compounds with a pyrrolidine ring have been reported to show nanomolar activity against ck1γ and ck1ε , suggesting that they may have significant effects at the molecular and cellular levels.

Action Environment

This will help guide the design of new pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-13(2)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDSLBADQDNRHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359564 |

Source

|

| Record name | F1533-0211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Pyrrolidinedione, 1-[4-(dimethylamino)phenyl]- | |

CAS RN |

61862-23-5 |

Source

|

| Record name | F1533-0211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)

![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)

![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)

![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)

![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)